

Application Notes & Protocols: Gum Mastic Extraction and Fractionation

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Compound of Interest

Compound Name: Gum mastic

Cat. No.: B15285205

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Chios Mastic Gum is a natural resin obtained from the trunk and branches of the *Pistacia lentiscus* L. var. *chia*, a tree cultivated exclusively on the Greek island of Chios.[1][2] The resin is a complex mixture of bioactive compounds and has been used for centuries in traditional medicine for various ailments, particularly gastrointestinal disorders.[3] Its therapeutic properties are largely attributed to its chemical constituents, which are broadly categorized into three main groups: a natural polymer (cis-1,4-poly- β -myrcene) constituting about 25-30% of the resin's dry weight, a volatile fraction (essential oil) making up approximately 2%, and a substantial triterpenic fraction (around 65-75%).[4][5]

The triterpenes are further divided into neutral and acidic compounds.[6] Key acidic triterpenes include masticadienonic acid, isomasticadienonic acid, oleanonic acid, and moronic acid, while major neutral triterpenes include tirucallol, dammaradienone, and oleanolic aldehyde.[6] Due to the presence of the insoluble polymer, which can hinder bioavailability and subsequent analysis, most extraction and fractionation procedures begin with its removal to yield a "Total Mastic Extract Without Polymer" (TMEWP).[1][7] These application notes provide detailed protocols for the extraction of **gum mastic** and its subsequent fractionation into distinct chemical classes for further research and development.

Part 1: Extraction Methodologies

A critical first step for many applications is the removal of the insoluble polymer, cis-1,4-poly- β -myrcene, to improve the solubility and bioavailability of the active compounds.[7][8]

Protocol 1: Polymer Removal to Obtain Total Mastic Extract Without Polymer (TMEWP)

This protocol is adapted from the widely cited method for efficiently separating the bioactive compounds from the inert polymer.[\[9\]](#)[\[10\]](#)

Objective: To remove the insoluble cis-1,4-poly- β -myrcene polymer from raw Chios Mastic Gum.

Materials:

- Raw Chios Mastic Gum, powdered
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Large glass beaker or flask
- Stir plate and magnetic stir bar
- Filtration apparatus (e.g., Buchner funnel with filter paper)
- Rotary evaporator

Procedure:

- Weigh 500 g of powdered Chios Mastic Gum and place it into a large beaker.[\[9\]](#)[\[10\]](#)
- Add 500 mL of ethyl acetate to the beaker.[\[9\]](#)[\[10\]](#)
- Stir the mixture until the gum is fully dissolved.
- Slowly add 1.5 L of methanol to the solution while stirring. The polymer (cis-poly- β -myrcene) will begin to precipitate.[\[9\]](#)[\[10\]](#)
- Allow the mixture to stand undisturbed for 48 hours to ensure complete precipitation of the polymer.[\[10\]](#)

- Decant or filter the mixture to separate the clear supernatant from the precipitated polymer layer.[1]
- Collect the supernatant, which contains the soluble triterpenes and other bioactive compounds.
- Concentrate the supernatant using a rotary evaporator at 45°C under reduced pressure to remove the solvents (ethyl acetate and methanol).[1]
- The resulting dry material is the Total Mastic Extract Without Polymer (TMEWP), which should be collected and stored for further use. From 500 g of raw gum, approximately 350 g of TMEWP can be obtained.[10]

Protocol 2: Maceration Extraction

Maceration is a simple soaking technique used for extracting compounds from plant materials. [11][12] It is suitable for obtaining a general extract when advanced equipment is not required.

Objective: To extract soluble compounds from **gum mastic** using a simple solvent-soaking method.

Materials:

- Powdered Chios Mastic Gum or TMEWP
- Ethanol (70-95%) or other suitable solvent
- Airtight sealed container (e.g., glass jar with a lid)
- Shaker or orbital stirrer (optional)
- Filtration apparatus

Procedure:

- Place 50 g of powdered **gum mastic** or TMEWP into the airtight container.
- Add 500 mL of ethanol to achieve a 1:10 (w/v) ratio.[13]

- Seal the container tightly to prevent solvent evaporation.
- Let the mixture stand for 3 to 7 days at room temperature.[11]
- Agitate the mixture occasionally (e.g., shaking vigorously once a day) to enhance extraction efficiency.[11]
- After the maceration period, filter the mixture to separate the extract from the solid residue.
- The collected liquid is the crude mastic extract. The solvent can be removed using a rotary evaporator if a concentrated extract is desired.[13]

Protocol 3: Soxhlet Extraction

Soxhlet extraction is a continuous solid-liquid extraction method that is highly efficient, particularly for compounds with limited solubility in the chosen solvent, as fresh, hot solvent is continuously passed over the sample.

Objective: To exhaustively extract lipid-soluble compounds from **gum mastic**.

Materials:

- Powdered Chios Mastic Gum or TMEWP
- Soxhlet extraction apparatus (round-bottom flask, extraction chamber, condenser)
- Cellulose extraction thimble
- Heating mantle
- Hexane or ethanol

Procedure:

- Accurately weigh approximately 15-20 g of powdered **gum mastic** and place it inside a cellulose extraction thimble.
- Place the thimble inside the main chamber of the Soxhlet extractor.

- Fill the round-bottom flask to about two-thirds full with the desired solvent (e.g., hexane). Add a few boiling chips to ensure smooth boiling.
- Assemble the Soxhlet apparatus, ensuring all glass joints are properly sealed.
- Heat the solvent in the flask using the heating mantle. The solvent will evaporate, travel up the distillation arm, and condense in the condenser.
- The condensed solvent will drip down into the thimble containing the sample, slowly filling the extraction chamber.
- Once the solvent level reaches the top of the siphon arm, the entire volume of solvent and extracted compounds will be siphoned back into the boiling flask.
- Allow this process to run continuously for several hours (typically 4-6 hours) or through 20-30 cycles.
- Once the extraction is complete, turn off the heat and allow the apparatus to cool.
- The extract, now concentrated in the round-bottom flask, can be further processed or concentrated by evaporating the solvent.

Protocol 4: Supercritical Fluid Extraction (SFE)

SFE is an environmentally friendly ("green") extraction technique that uses a supercritical fluid, most commonly CO₂, as the solvent.^[4] By tuning the pressure and temperature, the selectivity of the extraction can be controlled.

Objective: To fractionally extract volatile and triterpenic compounds from **gum mastic** using supercritical CO₂.

Materials:

- Supercritical Fluid Extraction system
- Food-grade carbon dioxide (CO₂)
- Ethanol (as a co-solvent, optional)

- Ground Chios Mastic Gum

Procedure:

- Volatile Fraction Extraction:
 - Load the extraction vessel with ground mastic gum.
 - Set the extraction parameters to a lower pressure, for example, 90 bar, at a temperature of 40°C, without a co-solvent.
 - Run the extraction to selectively isolate the volatile components, such as α -pinene.
- Triterpenic Fraction Extraction:
 - Following the removal of the volatile fraction, the extraction parameters can be modified to target the less volatile triterpenes.
 - Increase the pressure to 250 bar and maintain the temperature at 40°C.[13]
 - Introduce a polar co-solvent, such as 70% ethanol, at a specific flow rate (e.g., 3 mL/min) to enhance the extraction of the more polar triterpenic compounds.[13]
- Collection:
 - The extracted compounds are collected in a separation vessel by depressurizing the CO₂, which causes it to return to a gaseous state and leaves the extract behind.
 - The different fractions (volatile and triterpenic) can be collected sequentially by adjusting the SFE parameters.

Part 2: Fractionation Methodologies

Once a TMEWP is obtained, it can be further separated into fractions based on chemical properties, such as acidity or volatility.

Protocol 5: Acid-Neutral Fractionation

This protocol uses liquid-liquid extraction to separate the TMEWP into an acidic fraction (containing triterpenic acids) and a neutral fraction (containing triterpenic alcohols and aldehydes).[7][8]

Objective: To separate the TMEWP into its constituent acidic and neutral fractions.

Materials:

- Total Mastic Extract Without Polymer (TMEWP)
- Diethyl ether (or other non-polar organic solvent)
- 5% (w/v) Sodium Carbonate (Na_2CO_3) aqueous solution
- 1N Hydrochloric Acid (HCl)
- Separatory funnel
- Beakers and flasks
- pH indicator paper or pH meter

Procedure:

- Dissolve a known amount of TMEWP (e.g., 215 g) in a large volume of diethyl ether (e.g., 3.5 L).[8]
- Transfer the ether solution to a large separatory funnel.
- Add an equal volume of 5% aqueous Na_2CO_3 solution (e.g., 1 L) to the separatory funnel.[8]
- Shake the funnel vigorously, periodically venting to release pressure. Allow the layers to separate. The acidic triterpenes will react with the basic solution and move into the aqueous layer as salts.
- Drain the lower aqueous layer into a clean flask.

- Repeat the extraction of the organic layer with fresh 5% Na₂CO₃ solution two more times to ensure complete separation of the acidic components.[8]
- Neutral Fraction: Combine the organic layers. This solution contains the neutral fraction. Wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid neutral fraction (yields approx. 95 g).[8]
- Acidic Fraction: Combine all the aqueous extracts. Slowly acidify this solution by adding 1N HCl dropwise while stirring until the pH is acidic (pH ~2-3). Triterpenic acids will precipitate out of the solution.
- Extract the acidified aqueous solution multiple times with diethyl ether (e.g., 3 x 2 L).[8]
- Combine the ether extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the solid acidic fraction (yields approx. 120 g).[8]

Protocol 6: Essential Oil Isolation by Steam Distillation

This method isolates the volatile components (essential oil) from the raw gum.

Objective: To extract the essential oil from Chios Mastic Gum.

Materials:

- Raw Chios Mastic Gum
- Steam distillation apparatus (boiling flask, distillation head, condenser, receiving flask)
- Heating source
- Pentane or other low-boiling point solvent for extraction
- Anhydrous sodium sulfate

Procedure:

- Place a known quantity of raw mastic gum (e.g., 50 g) and water into the boiling flask of the steam distillation apparatus.

- Heat the flask to generate steam, which will pass through the mastic gum, vaporizing the volatile essential oils.
- The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies.
- Collect the distillate, which will consist of a layer of essential oil and a layer of water (hydrosol), in the receiving flask.
- The distillation process can be carried out for several hours (e.g., 10 hours) to ensure complete extraction.
- Separate the oil layer from the water. To ensure full recovery, the aqueous layer can be extracted with a small amount of pentane.
- Combine the oil and the pentane extract. Dry the solution using anhydrous sodium sulfate to remove any residual water.
- Carefully evaporate the pentane at room temperature to yield the pure essential oil.

Part 3: Data Presentation

Table 1: Summary of Yields from Gum Mastic Fractionation

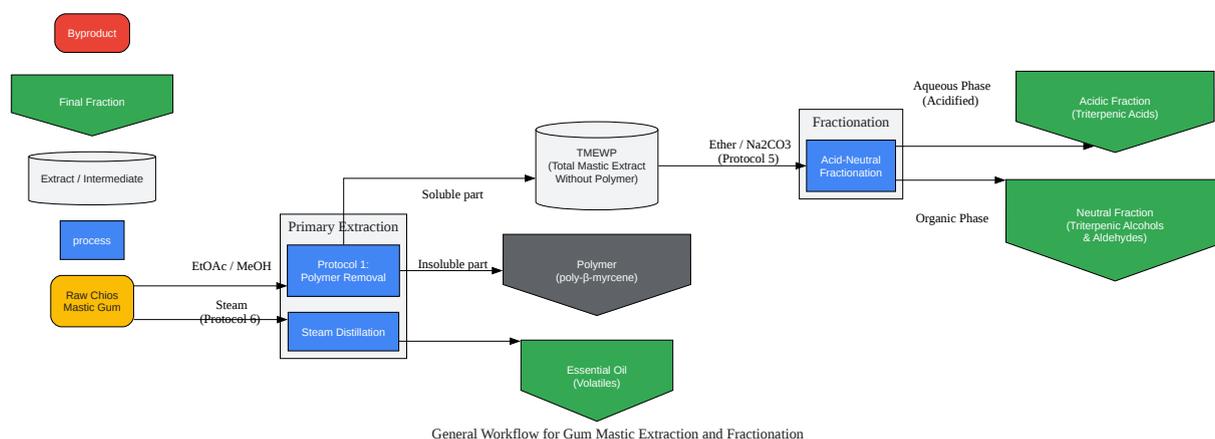
Fraction	Starting Material	Typical Yield (% w/w)	Reference(s)
Total Mastic Extract Without Polymer (TMEWP)	Raw Mastic Gum	~70%	[1]
Polymer (cis-1,4-poly- β -myrcene)	Raw Mastic Gum	25-30%	[4][5]
Neutral Fraction	TMEWP	~25%	[8]
Acidic Fraction (from Na_2CO_3 extraction)	TMEWP	~23.4%	
Acidic Fraction (from NaOH extraction)	TMEWP	~14.0%	
Essential Oil (Steam Distillation)	Raw Mastic Gum	~2-5%	[6]

Table 2: Major Bioactive Compounds in Gum Mastic Fractions

Fraction	Major Chemical Constituents	Reference(s)
Acidic Fraction	Masticadienonic acid, Isomasticadienonic acid, Oleanonic acid, Moronic acid, Masticadienolic acid, Isomasticadienolic acid	[6][7]
Neutral Fraction	Tirucallol, Dammaradienone, Oleanonic aldehyde, Triterpenic alcohols and aldehydes	[6][7]
Essential Oil	α -Pinene, Myrcene, β -Pinene, Limonene, Caryophyllene	[2][6]

Part 4: Visualizations

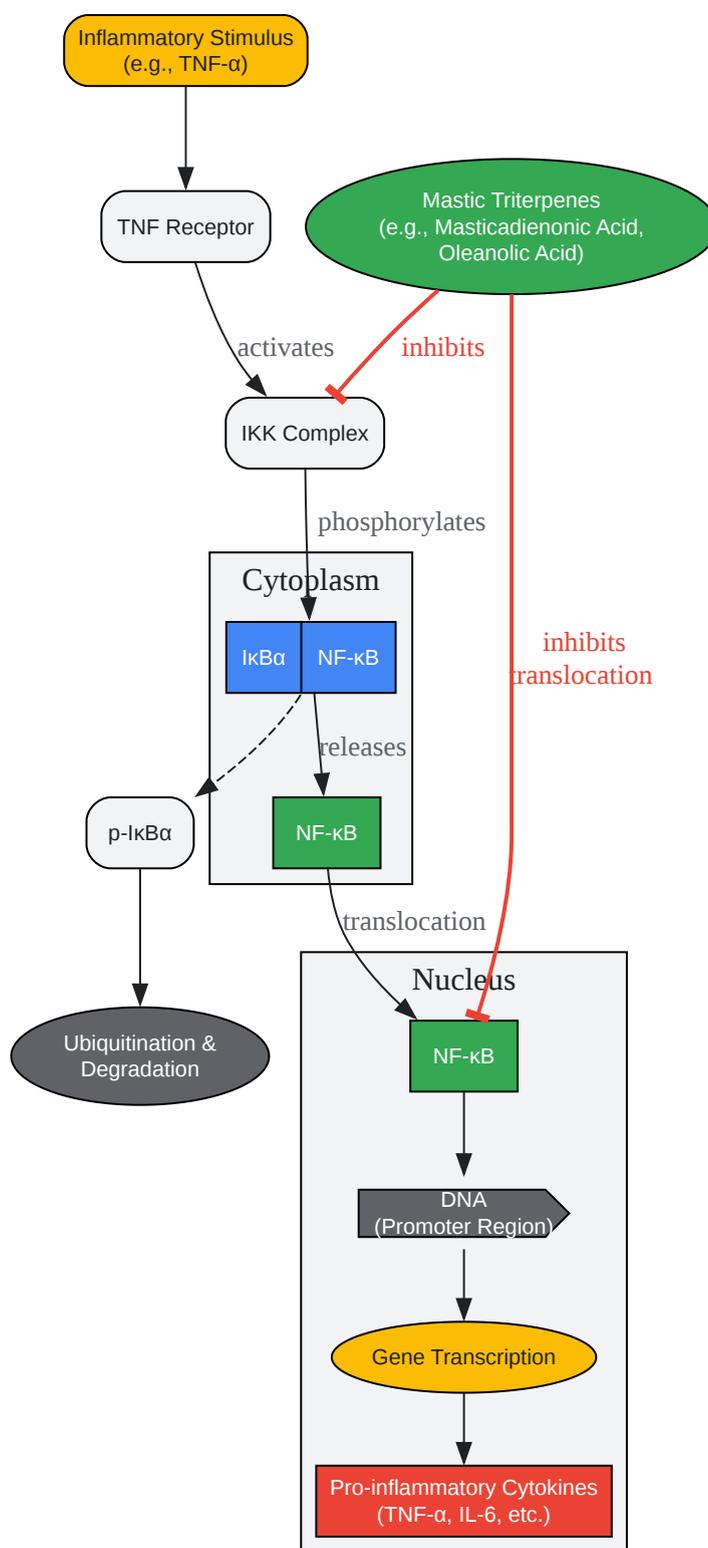
Experimental Workflows and Signaling Pathways



General Workflow for Gum Mastic Extraction and Fractionation

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Caption: Workflow for processing raw **gum mastic** into TMEWP and subsequent fractions.



Inhibition of NF-κB Inflammatory Pathway by Mastic Triterpenes

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Caption: Mastic triterpenes inhibit inflammation by blocking the NF-κB signaling pathway.

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